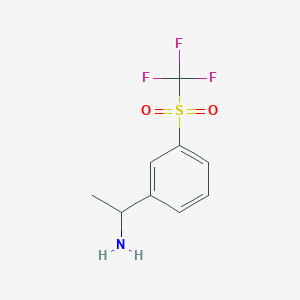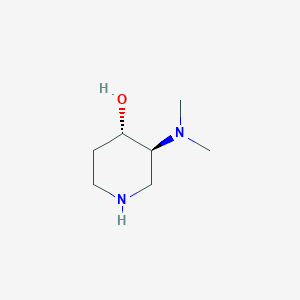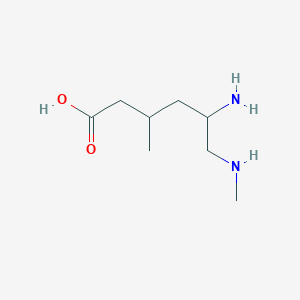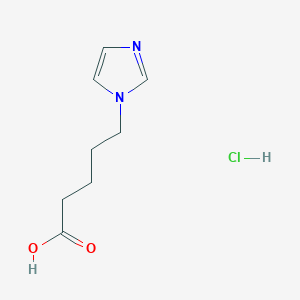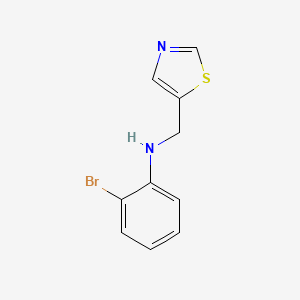amine](/img/structure/B13234631.png)
[1-(3-Fluoro-4-methoxyphenyl)ethyl](propyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Fluoro-4-methoxyphenyl)ethylamine: is an organic compound characterized by the presence of a fluoro and methoxy substituent on a phenyl ring, an ethyl chain, and a propylamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoro-4-methoxyphenyl)ethylamine typically involves multi-step organic reactions. One common method includes:
Friedel-Crafts Acylation:
Reduction: Conversion of the acyl group to an alkane.
Substitution: Introduction of the fluoro and methoxy groups to the benzene ring.
Amination: Introduction of the propylamine group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance reaction efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluoro and methoxy positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride, alkyl halides.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a building block in organic synthesis.
Biology:
- Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine:
- Potential applications in drug development due to its structural similarity to biologically active compounds.
Industry:
- Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(3-Fluoro-4-methoxyphenyl)ethylamine involves its interaction with molecular targets such as enzymes and receptors. The fluoro and methoxy groups can influence the compound’s binding affinity and specificity, while the propylamine group can participate in hydrogen bonding and electrostatic interactions.
Comparaison Avec Des Composés Similaires
- 1-(3-Fluoro-4-methoxyphenyl)ethylamine
- 1-(3-Fluoro-4-methoxyphenyl)ethylamine
- 1-(3-Fluoro-4-methoxyphenyl)ethylamine
Uniqueness:
- The presence of the propylamine group distinguishes 1-(3-Fluoro-4-methoxyphenyl)ethylamine from its analogs, potentially altering its chemical reactivity and biological activity.
- The specific combination of fluoro and methoxy substituents on the phenyl ring can influence the compound’s electronic properties and interactions with other molecules.
Propriétés
Formule moléculaire |
C12H18FNO |
|---|---|
Poids moléculaire |
211.28 g/mol |
Nom IUPAC |
N-[1-(3-fluoro-4-methoxyphenyl)ethyl]propan-1-amine |
InChI |
InChI=1S/C12H18FNO/c1-4-7-14-9(2)10-5-6-12(15-3)11(13)8-10/h5-6,8-9,14H,4,7H2,1-3H3 |
Clé InChI |
DEMVVVMFOFLBDV-UHFFFAOYSA-N |
SMILES canonique |
CCCNC(C)C1=CC(=C(C=C1)OC)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Nitro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-one](/img/structure/B13234552.png)
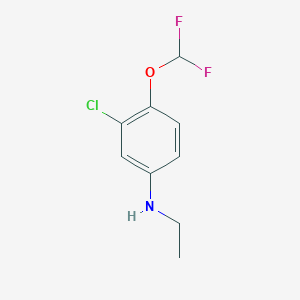

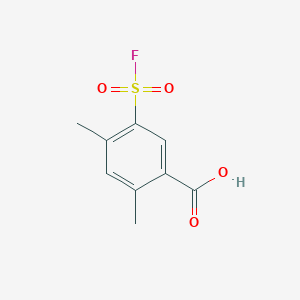

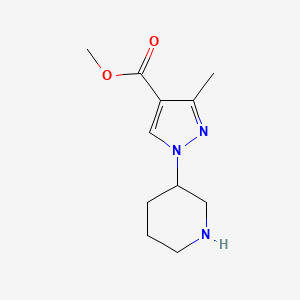
![8,8-Difluorospiro[4.5]decane](/img/structure/B13234604.png)
![1H-Spiro[2,1-benzoxaborole-3,1'-cyclopropane]-1-ol](/img/structure/B13234606.png)
